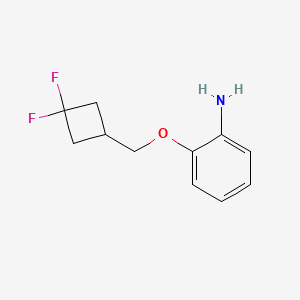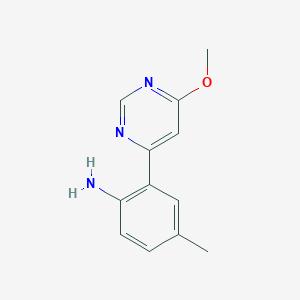
2-(6-Methoxypyrimidin-4-yl)-4-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methoxypyrimidin-4-yl)-4-methylaniline: is an organic compound that features a pyrimidine ring substituted with a methoxy group at the 6-position and an aniline moiety at the 4-position
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-chloro-6-methoxypyrimidine and 4-methylaniline.
Reaction Conditions:
Industrial Production Methods:
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the aniline moiety, potentially leading to the formation of dihydropyrimidine derivatives or reduced aniline products.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline moiety can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Formation of 2-(6-methoxypyrimidin-4-yl)-4-methylbenzoic acid.
Reduction: Formation of 2-(6-methoxypyrimidin-4-yl)-4-methylaniline derivatives with reduced pyrimidine or aniline rings.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
科学研究应用
Chemistry:
Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis or material science applications.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development in treating diseases where enzyme inhibition is beneficial.
Medicine:
Pharmaceuticals: The compound’s structure suggests potential use in developing new pharmaceuticals, particularly as an intermediate in the synthesis of more complex molecules with therapeutic properties.
Industry:
Material Science: It can be used in the synthesis of polymers or other materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-(6-methoxypyrimidin-4-yl)-4-methylaniline exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The methoxy and aniline groups can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the active site of the target protein.
相似化合物的比较
2-(6-Methoxypyrimidin-4-yl)-aniline: Lacks the methyl group on the aniline moiety, which may affect its reactivity and binding properties.
4-Methoxy-2-(6-methoxypyrimidin-4-yl)aniline: Has an additional methoxy group on the aniline moiety, potentially altering its electronic properties and reactivity.
2-(6-Chloropyrimidin-4-yl)-4-methylaniline:
Uniqueness:
2-(6-Methoxypyrimidin-4-yl)-4-methylaniline is unique due to the specific combination of the methoxy group on the pyrimidine ring and the methyl group on the aniline moiety. This combination can influence its electronic properties, making it suitable for specific applications in medicinal chemistry and materials science.
属性
IUPAC Name |
2-(6-methoxypyrimidin-4-yl)-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-3-4-10(13)9(5-8)11-6-12(16-2)15-7-14-11/h3-7H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHDPNCKBPCHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
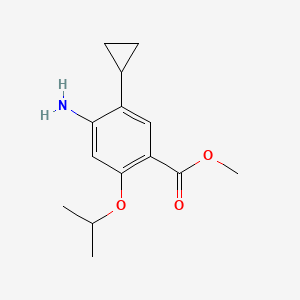
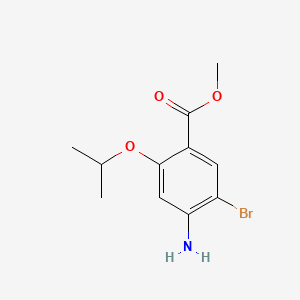
![(NE,S)-N-[(4,4-difluorocyclohexyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213576.png)
![(NE,R)-N-[(4,4-difluorocyclohexyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213583.png)
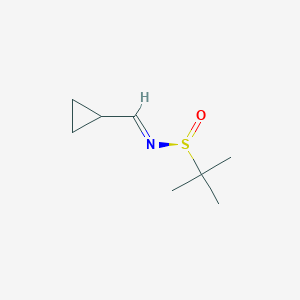
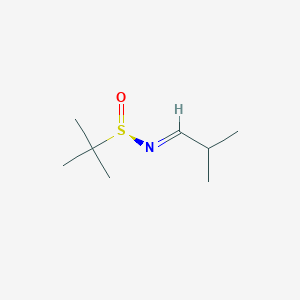
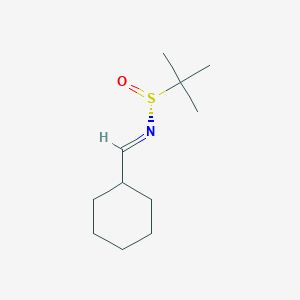
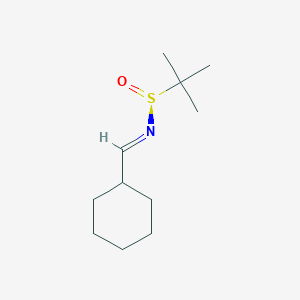


![(NE,R)-N-[1-(2,3-difluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213639.png)
![(NE,R)-N-[(6-methoxypyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213643.png)
![(NE,S)-N-[(6-methoxypyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213648.png)
